(3-Amino-1H-pyrazol-5-yl)(morpholino)methanone
Description
Properties
IUPAC Name |
(3-amino-1H-pyrazol-5-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c9-7-5-6(10-11-7)8(13)12-1-3-14-4-2-12/h5H,1-4H2,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDBTXVQHVFQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1H-pyrazol-5-yl)(morpholino)methanone typically involves the reaction of 3-amino-1H-pyrazole with morpholine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production methods for (3-Amino-1H-pyrazol-5-yl)(morpholino)methanone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1H-pyrazol-5-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
(3-Amino-1H-pyrazol-5-yl)(morpholino)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of (3-Amino-1H-pyrazol-5-yl)(morpholino)methanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
To contextualize its properties and applications, (3-Amino-1H-pyrazol-5-yl)(morpholino)methanone is compared with structurally related compounds, focusing on synthesis, crystallography, and biological activity.
Key Observations :
- Synthetic Routes: The target compound shares synthetic similarities with , where enaminones are reacted with amines or hydrazines. However, analogs like the thiophene hybrid () require sulfur-mediated cyclization, highlighting divergent strategies for heterocycle formation .
- Substituent Effects: The phenyl group in 3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one () increases hydrophobicity compared to the amino-substituted target compound, which may enhance aqueous solubility .
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data Comparison
Key Observations :
- The triclinic system in ’s pyrazolone derivative shows bond angles (116–129°) consistent with conjugated systems, whereas triazole derivatives () exhibit narrower angles (117–123°), reflecting strain from the triazole ring .
- The absence of crystallographic data for the target compound underscores a gap in current literature, necessitating further structural studies.
Biological Activity
(3-Amino-1H-pyrazol-5-yl)(morpholino)methanone is a compound that exhibits significant biological activity, primarily due to its unique structural features combining pyrazole and morpholine moieties. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 208.23 g/mol
The presence of both the pyrazole and morpholino groups enhances its solubility and bioactivity, making it a valuable candidate for various biological studies.
(3-Amino-1H-pyrazol-5-yl)(morpholino)methanone operates through several mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. For instance, it may interact with active sites of enzymes, preventing substrate binding and catalytic activity.
- Receptor Modulation : It has been shown to influence receptor binding, potentially leading to therapeutic effects in various biological contexts .
- Antitumor Activity : Research indicates that compounds with a pyrazole core often exhibit anticancer properties by disrupting cellular processes such as tubulin polymerization, which is crucial for cell division .
Anticancer Properties
Several studies have highlighted the anticancer potential of (3-Amino-1H-pyrazol-5-yl)(morpholino)methanone:
- Inhibition of Tumor Growth : It has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC values suggest potent activity in the low micromolar range .
- Mechanisms of Action : The compound may induce apoptosis and inhibit cell cycle progression in cancer cells, particularly by targeting tubulin dynamics .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Inhibition of Cytokine Production : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α in response to lipopolysaccharide (LPS) stimulation, indicating its potential use in treating inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (3-Amino-1H-pyrazol-5-yl)(morpholino)methanone | Contains both pyrazole and morpholine | Anticancer, anti-inflammatory |
| 3-Amino-1H-pyrazole | Lacks morpholine group | Less versatile in biological applications |
| Morpholino derivatives | Varying core structures | Different pharmacological effects |
Case Studies and Research Findings
- Cytotoxicity Study : In a study evaluating various pyrazole derivatives, (3-Amino-1H-pyrazol-5-yl)(morpholino)methanone exhibited superior cytotoxicity against MDA-MB-231 cells compared to other derivatives. This was attributed to its ability to synergize with existing chemotherapeutics like doxorubicin, enhancing overall efficacy .
- Enzyme Inhibition Study : The compound was tested for its ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. Results indicated moderate inhibitory activity, suggesting potential applications in managing conditions like gout .
Q & A
Q. What are the standard synthetic routes for (3-Amino-1H-pyrazol-5-yl)(morpholino)methanone, and how are reaction conditions optimized?
The synthesis typically involves coupling a 3-amino-1H-pyrazole derivative with a morpholine-containing carbonyl group. A multi-step approach may include:
- Step 1 : Preparation of the pyrazole core via cyclization of hydrazines with β-diketones or via Knorr pyrazole synthesis .
- Step 2 : Introduction of the morpholino-methanone group using nucleophilic acyl substitution or Friedel-Crafts acylation under inert conditions .
- Optimization : Reaction parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Pd for coupling) are systematically varied to maximize yield and purity .
Q. Which spectroscopic techniques are critical for characterizing (3-Amino-1H-pyrazol-5-yl)(morpholino)methanone?
- NMR (¹H/¹³C) : Confirms substituent positions on the pyrazole ring and morpholine connectivity. Aromatic protons in pyrazole appear as doublets (δ 6.5–7.5 ppm), while morpholine protons resonate as triplets (δ 3.5–4.0 ppm) .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH₂ vibrations (3300–3500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 221.1 for C₉H₁₂N₄O₂) .
Q. How does the morpholino group influence the compound’s reactivity in substitution reactions?
The morpholino moiety acts as an electron-donating group via its lone pair on the oxygen, stabilizing intermediates during nucleophilic substitutions. For example, in SNAr reactions, it directs electrophiles to the pyrazole’s amino group, enhancing regioselectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?
Discrepancies often arise from poor solubility or metabolic instability. Methodological strategies include:
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) .
- Metabolic Profiling : Liver microsome assays to identify vulnerable sites (e.g., morpholine ring oxidation) followed by structural shielding (e.g., fluorination) .
- Pharmacokinetic Studies : LC-MS/MS monitoring of plasma concentrations to correlate bioavailability with efficacy .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
- Systematic Substituent Variation : Replace the amino group on pyrazole with methyl, nitro, or halogens to assess impact on target binding .
- Bioisosteric Replacement : Swap morpholine with piperidine or thiomorpholine to evaluate pharmacokinetic trade-offs .
- In Silico Docking : Use software like AutoDock to predict binding affinities to targets (e.g., kinases) before synthesizing analogs .
Q. How do electronic effects of substituents on the pyrazole ring modulate biological activity?
- Electron-Withdrawing Groups (NO₂, Cl) : Increase electrophilicity, enhancing covalent interactions with cysteine residues in enzymes (e.g., kinase inhibitors) .
- Electron-Donating Groups (NH₂, OCH₃) : Improve solubility but may reduce membrane permeability. Balance via logP calculations (target: 2–3) .
Q. What strategies mitigate crystallinity issues during formulation of this compound?
- Amorphization : Ball milling or spray drying to disrupt crystal lattice, improving dissolution rates .
- Co-Crystallization : Use co-formers like succinic acid to stabilize amorphous phases .
Data Analysis & Mechanistic Questions
Q. How can researchers analyze contradictory data in dose-response studies?
- Statistical Robustness : Replicate experiments (n ≥ 3) and apply ANOVA to identify outliers .
- Assay Validation : Use positive controls (e.g., known kinase inhibitors) to confirm target engagement .
- Pathway Mapping : RNA-seq or phosphoproteomics to distinguish on-target vs. off-target effects .
Q. What mechanistic insights explain the compound’s selectivity for specific enzyme isoforms?
- Kinetic Studies : Measure kcat/Km values to compare catalytic efficiency across isoforms .
- Hydrogen Bonding Analysis : X-ray crystallography reveals key interactions (e.g., morpholine oxygen with active-site Asp residues) .
Q. How do environmental factors (pH, temperature) affect the compound’s stability in biological assays?
- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Morpholine derivatives are stable at pH 4–7 but hydrolyze under strongly acidic/basic conditions .
- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, confirming suitability for room-temperature assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
